molecular formula C15H9BrClNO6 B3665397 (2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate

(2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate

Cat. No.: B3665397
M. Wt: 414.59 g/mol
InChI Key: SGTQPSGGLYQVDQ-UHFFFAOYSA-N
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Description

(2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the bromination of a methoxy-substituted benzaldehyde, followed by formylation and nitration reactions. The final step involves esterification with 4-chloro-3-nitrobenzoic acid under suitable conditions, such as the presence of a catalyst and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Conversion to (2-Bromo-4-carboxy-6-methoxyphenyl) 4-chloro-3-nitrobenzoate.

    Reduction: Formation of (2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-Bromo-4-formyl-6-m

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO6/c1-23-13-5-8(7-19)4-10(16)14(13)24-15(20)9-2-3-11(17)12(6-9)18(21)22/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTQPSGGLYQVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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